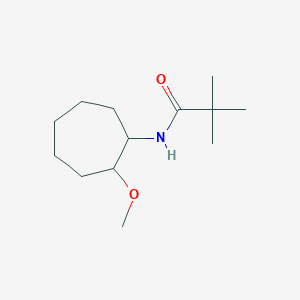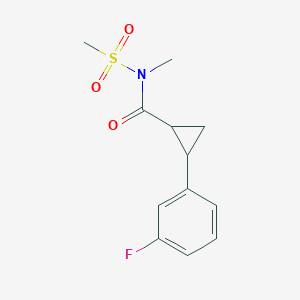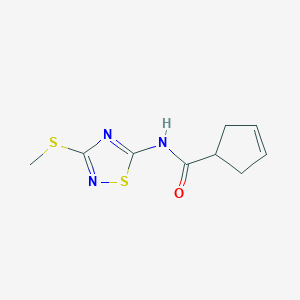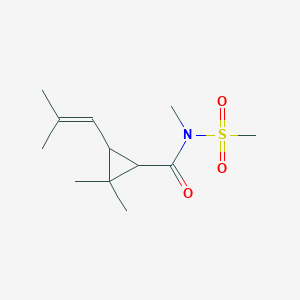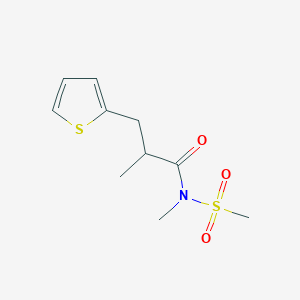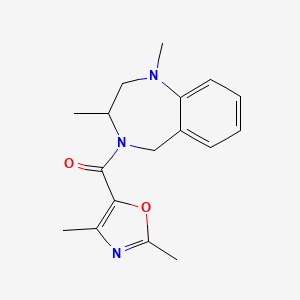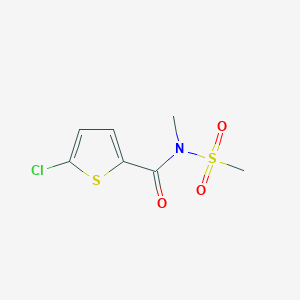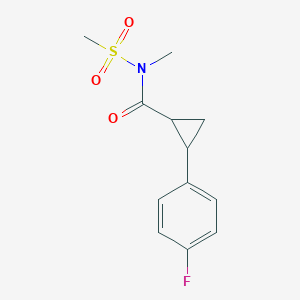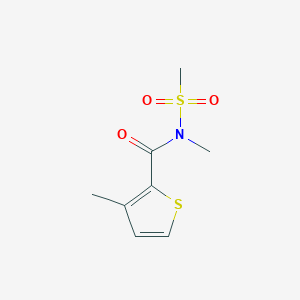
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide, also known as DMSTC, is a chemical compound that has gained attention in scientific research due to its unique properties. DMSTC is a heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure. It has been synthesized by various methods and has been studied for its potential applications in different fields, including medicine and material science.
Mécanisme D'action
The mechanism of action of N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide is not fully understood. However, it is believed that N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide exerts its effects by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has also been shown to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide inhibits the growth of cancer cells, including breast, lung, and colon cancer cells. N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. In addition, N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Another advantage is that it has been shown to have potent anti-cancer activity, which makes it a promising candidate for further studies. However, one limitation is that the mechanism of action of N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide is not fully understood, which makes it difficult to optimize its use in lab experiments. Another limitation is that N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide is not very soluble in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions that can be explored in the study of N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that are targeted by N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide. Another direction is to explore the potential of N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, the use of N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide in the synthesis of new materials with unique properties can also be explored. Overall, the study of N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has the potential to lead to new discoveries and applications in different fields of scientific research.
Méthodes De Synthèse
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide can be synthesized by several methods, including the reaction of 2-aminothiophene with dimethylsulfoxide and methyl iodide under basic conditions. Another method involves the reaction of 2-thiocyanatothiophene with dimethylsulfide and methylamine. The yield and purity of N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has been studied for its potential applications in different fields of scientific research. In material science, N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has been used as a precursor for the synthesis of conductive polymers, which have applications in electronic devices and sensors. In medicine, N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide has been studied for its potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
N,3-dimethyl-N-methylsulfonylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S2/c1-6-4-5-13-7(6)8(10)9(2)14(3,11)12/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJQJZFJEJIUBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

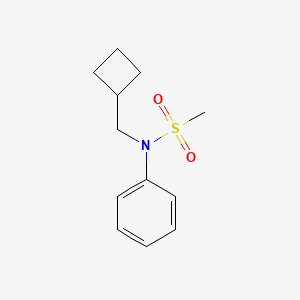

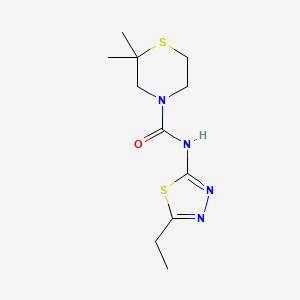
![8-Methyl-2-[(3-methylphenyl)sulfinylmethyl]imidazo[1,2-a]pyridine](/img/structure/B7583638.png)
